molecular formula C19H18N2OS B3292906 1-phenyl-3-[4-(propylsulfanyl)phenyl]-1H-pyrazole-4-carbaldehyde CAS No. 882234-97-1

1-phenyl-3-[4-(propylsulfanyl)phenyl]-1H-pyrazole-4-carbaldehyde

Cat. No.: B3292906
CAS No.: 882234-97-1
M. Wt: 322.4 g/mol
InChI Key: BQAXZUBEUBPZGM-UHFFFAOYSA-N
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Description

1-Phenyl-3-[4-(propylsulfanyl)phenyl]-1H-pyrazole-4-carbaldehyde is a novel compound characterized by its unique structural framework. It combines aromatic rings with functional groups that offer diverse reactivity, making it a compound of interest in various scientific disciplines, including medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions:

  • Formation of the Pyrazole Ring: : The initial step often involves the condensation of hydrazine derivatives with 1,3-dicarbonyl compounds under reflux conditions.

  • Introduction of the Phenyl Groups: : Phenyl groups are usually introduced via palladium-catalyzed cross-coupling reactions.

  • Attachment of Propylsulfanyl Group: : The propylsulfanyl group can be introduced via nucleophilic substitution using appropriate alkyl halides.

  • Formylation: : The final step involves the formylation of the pyrazole ring, typically achieved using Vilsmeier-Haack reaction conditions.

Industrial Production Methods: Scalable industrial production methods leverage continuous flow chemistry to optimize reaction efficiency and yield. Parameters such as temperature, pressure, and flow rates are meticulously controlled.

Types of Reactions

  • Oxidation: : The aldehyde group undergoes oxidation reactions to form carboxylic acids under acidic or basic conditions.

  • Reduction: : Reduction of the aldehyde group can yield corresponding alcohols.

  • Substitution: : Aromatic substitution reactions can modify phenyl rings, introducing various functional groups.

Common Reagents and Conditions

  • Oxidation: : KMnO4, H2O2 in acidic media.

  • Reduction: : LiAlH4, NaBH4 under mild conditions.

  • Substitution: : Halogens, sulfonyl chlorides with Lewis acids or bases.

Major Products

  • Oxidation forms carboxylic acids.

  • Reduction yields primary alcohols.

  • Substitution reactions introduce halogens, nitro groups, etc.

Scientific Research Applications

Chemistry: : This compound is used in the synthesis of more complex molecules, serving as an intermediate in organic synthesis. Biology : It acts as a lead compound in the development of potential pharmaceuticals. Medicine : The compound exhibits biological activity, including anti-inflammatory and antimicrobial properties. Industry : Utilized in material science for developing new polymers and as a component in various industrial catalysts.

Mechanism of Action

Mechanism: : The aldehyde group interacts with various enzymes, inhibiting or modifying their activity. The pyrazole ring system is known to engage in π-π interactions and hydrogen bonding, stabilizing its binding to molecular targets. Molecular Targets and Pathways : It primarily targets proteins involved in inflammation and microbial growth, disrupting their normal function.

Similar Compounds

  • 1-Phenyl-3-[4-(methylsulfanyl)phenyl]-1H-pyrazole-4-carbaldehyde

  • 1-Phenyl-3-[4-(ethylsulfanyl)phenyl]-1H-pyrazole-4-carbaldehyde

Uniqueness: : The propylsulfanyl group provides distinct steric and electronic properties, enhancing its reactivity and biological activity compared to its methyl and ethyl analogues.

List of Similar Compounds

  • 1-Phenyl-3-[4-(methylsulfanyl)phenyl]-1H-pyrazole-4-carbaldehyde

  • 1-Phenyl-3-[4-(ethylsulfanyl)phenyl]-1H-pyrazole-4-carbaldehyde

  • 1-Phenyl-3-[4-(butylsulfanyl)phenyl]-1H-pyrazole-4-carbaldehyde

Properties

IUPAC Name

1-phenyl-3-(4-propylsulfanylphenyl)pyrazole-4-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2OS/c1-2-12-23-18-10-8-15(9-11-18)19-16(14-22)13-21(20-19)17-6-4-3-5-7-17/h3-11,13-14H,2,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQAXZUBEUBPZGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCSC1=CC=C(C=C1)C2=NN(C=C2C=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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